5-Bromo-2-fluoro-3-methylbenzyl alcohol
Overview
Description
5-Bromo-2-fluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-methylbenzyl alcohol typically involves the bromination and fluorination of 3-methylbenzyl alcohol. The process can be carried out using bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: 5-Bromo-2-fluoro-3-methylbenzaldehyde or 5-Bromo-2-fluoro-3-methylbenzoic acid.
Reduction: 5-Fluoro-3-methylbenzyl alcohol or 3-methylbenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluoro-3-methylbenzyl alcohol is used in scientific research for:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying the effects of halogenated benzyl alcohols on biological systems.
Medicine: Investigating potential pharmaceutical applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-methylbenzyl alcohol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-3-methylbenzaldehyde
- 5-Bromo-2-fluoro-3-methylbenzoic acid
- 5-Fluoro-3-methylbenzyl alcohol
Uniqueness
5-Bromo-2-fluoro-3-methylbenzyl alcohol is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZWWIGAJPWVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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